N,N-二乙基-2-(1-戊基-1H-吲哚-3-基)-4-噻唑甲胺

描述

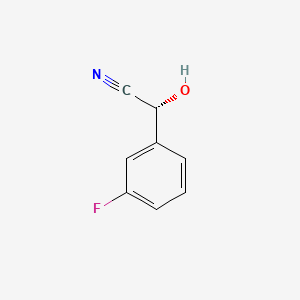

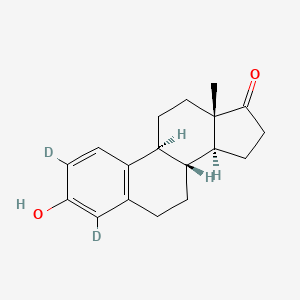

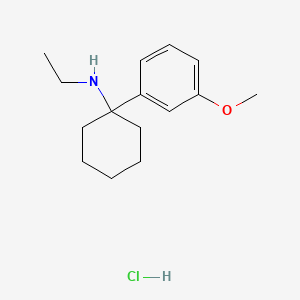

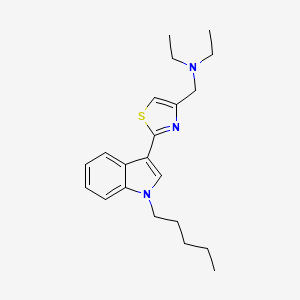

“N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine” is a synthetic cannabinoid . It belongs to the substance group of synthetic cannabinoids and acts as a synthetic cannabinoid receptor agonist . The IUPAC name of this compound is N-ethyl-N-((2-(1-pentyl-1H-indol-3-yl)thiazol-4-yl)methyl)ethanamine .

Molecular Structure Analysis

The molecular formula of this compound is C21H29N3S . The InChI and SMILES strings are as follows :- InChI: InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3

- SMILES: CCCCCN1C=C(C2=NC(CN(CC)CC)=CS2)C3=C1C=CC=C3

Physical And Chemical Properties Analysis

The molecular weight of this compound is 355.5401 g/mol . Unfortunately, the search results do not provide further information on the physical and chemical properties of “N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine”.科学研究应用

潜在的大麻素受体活性:一项涉及类似于德国海关查获的N,N-二乙基-2-(1-戊基-1H-吲哚-3-基)-4-噻唑甲胺化合物的研究表明具有潜在的大麻素受体活性。这些化合物,包括N,N-二乙基-2-(1-戊基-1H-吲哚-3-基)-4-噻唑甲胺,是在德国首次检测到的,之前没有发表过任何分析数据(Westphal et al., 2015)。

药物化学中的合成应用:该化合物的吲哚结构已被用于合成具有潜在药理效应的各种分子。例如,合成了具有N-(取代苯基)丁酰胺基氧代噻二唑骨架的新型吲哚衍生物,用于潜在的尿酶抑制作用,表明其在制备治疗剂方面的用途(Nazir et al., 2018)。

潜在的抗抑郁特性:N,N-二乙基-2-(1-戊基-1H-吲哚-3-基)-4-噻唑甲胺的衍生物已被探索其抗抑郁特性。这些衍生物在小鼠中引起的行为效应表明可能开发出与已知抗抑郁药物丙咪嗪相当的抗抑郁活性(Varvaresou et al., 1998)。

神经保护和抗帕金森病潜力:类似化合物的构效关系研究导致了一种在D2和D3受体上具有高亲和力和全激动剂活性的先导化合物的开发,显示出作为抗帕金森病药物的潜力。它还表现出对保护神经元PC12免受毒性的神经保护性能(Das et al., 2015)。

中枢神经系统抑制活性评价:一些与N,N-二乙基-2-(1-戊基-1H-吲哚-3-基)-4-噻唑甲胺结构相关的3-[(3-取代-5-甲基-4-噻唑烷酮-2-基亚甲基)肼基]-1H-2-吲哚酮被合成并评估其对中枢神经系统的抑制活性。这包括潜在的抗惊厥效应和对小鼠戊巴比妥诱导催眠的增强效应(Karalı等,1998)。

心脏毒性效应评价:对类似合成色胺类化合物的研究显示心脏毒性效应,如QT间期延长和钾通道抑制,突显了评估这些化合物心血管安全性的重要性(Yoon et al., 2019)。

作用机制

Target of Action

PTI-1 primarily targets filamin A (FLNA) , a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . It also interacts with the α7 nicotinic acetylcholine receptor (α7nAChR) .

Mode of Action

PTI-1 binds to filamin A, stabilizing the high-affinity interaction of soluble Aβ42 and the α7nAChR . This interaction has been reported to trigger tau phosphorylation and synaptic dysfunction in some experimental systems . PTI-1 prevents and reverses the binding of Aβ42 to α7nAChR .

Biochemical Pathways

The interaction of PTI-1 with its targets affects several biochemical pathways. It reduces tau phosphorylation and amyloid deposition, and normalizes signaling through the α7, NDMA, and insulin receptors . PTI-1 also reportedly tamps down Aβ-induced inflammatory cytokine release by blocking filamin recruitment to toll-like receptor 4 .

Pharmacokinetics

It has been tested in clinical trials at doses of 50 mg or 100 mg twice daily, orally . The plasma half-life is reported to be 4.5 hours .

Result of Action

The action of PTI-1 leads to several molecular and cellular effects. It prevents the association of Aβ42 and filamin with α7 receptors in the hippocampus and prefrontal cortex . It also reduces tau hyperphosphorylation, amyloid and tau deposition, and neuroinflammation, and restores synaptic function, nesting behavior, and spatial and working memory relative to untreated mice .

Action Environment

It is known that pti-1 is a small molecule that can penetrate the blood-brain barrier in animals , suggesting that it can reach its targets in the central nervous system effectively.

属性

IUPAC Name |

N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNLLVFKBKMRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032545 | |

| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1400742-46-2 | |

| Record name | N,N-Diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PTI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE9R26430 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)